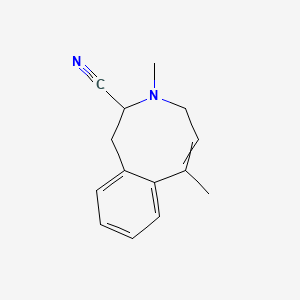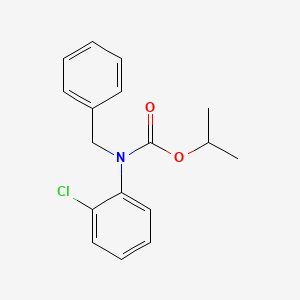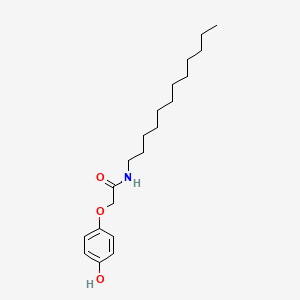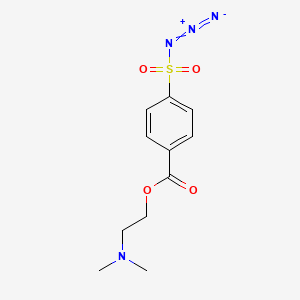
3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile is a complex organic compound belonging to the benzazocine family. This compound is characterized by its unique structural framework, which includes a benzene ring fused to an azocine ring, with additional methyl and nitrile substituents. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the Beckmann rearrangement of oximes, followed by hydrolysis and esterification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-3-benzazocine-2-carbonitrile: Lacks the dimethyl substituents, resulting in different chemical properties.
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Contains a furan ring instead of an azocine ring, leading to distinct reactivity and applications.
Uniqueness: 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both methyl and nitrile groups enhances its versatility in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
86254-44-6 |
|---|---|
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
3,6-dimethyl-2,4-dihydro-1H-3-benzazocine-2-carbonitrile |
InChI |
InChI=1S/C14H16N2/c1-11-7-8-16(2)13(10-15)9-12-5-3-4-6-14(11)12/h3-7,13H,8-9H2,1-2H3 |
InChI-Schlüssel |
SYEOCIJUQRDNAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCN(C(CC2=CC=CC=C12)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)




![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)





